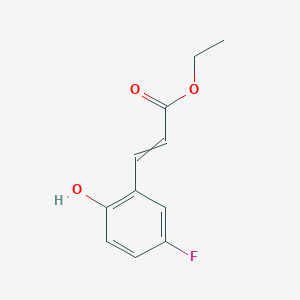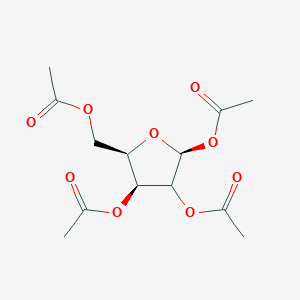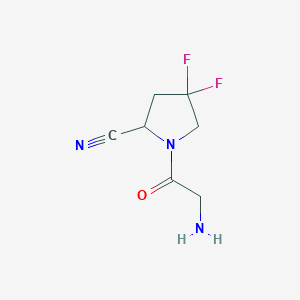![molecular formula C25H30N6O7S3 B13400398 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13400398.png)
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ME 1207E, also known as (6R,7R)- (Pivaloyloxy)methyl-7- ( (Z)-2- (2-aminothiazol-4-yl)-2- (methoxyimino)acetamido)-3- ( (E)-2- (4-methylthiazol-5-yl)vinyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate, is a chemical compound with the molecular formula C25H28N6O7S3 and a molecular weight of 620.72 g/mol . It is an isomer of Cefditoren Pivoxil, a third-generation cephalosporin antibiotic .
准备方法
Synthetic Routes and Reaction Conditions
ME 1207E can be synthesized from 4-Methylthiazole-5-carboxaldehyde . The synthesis involves several steps, including the formation of intermediate compounds and the final product through specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods
The industrial production of ME 1207E involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control the reaction parameters, such as temperature, pressure, and pH, to achieve consistent quality. The production process also includes purification steps to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
ME 1207E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ME 1207E into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of ME 1207E.
科学研究应用
ME 1207E has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Used in the pharmaceutical industry for the synthesis of related compounds and as a standard in quality control.
作用机制
The mechanism of action of ME 1207E involves its interaction with bacterial cell wall synthesis. It inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins, leading to cell lysis and death. The molecular targets include enzymes involved in the cross-linking of peptidoglycan chains, which are essential for cell wall integrity .
相似化合物的比较
ME 1207E is similar to other cephalosporin antibiotics, such as Cefditoren Pivoxil. it has unique structural features that differentiate it from other compounds. The presence of specific functional groups and the overall molecular structure contribute to its unique properties and activities.
List of Similar Compounds
- Cefditoren Pivoxil
- Cephalexin
- Cefuroxime
- Ceftriaxone
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
属性
分子式 |
C25H30N6O7S3 |
|---|---|
分子量 |
622.7 g/mol |
IUPAC 名称 |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H30N6O7S3/c1-13-17(40-11-27-13)9-7-14-6-8-16-19(29-20(32)18(30-36-5)15-10-39-23(26)28-15)21(33)31(16)41(14)24(35)38-12-37-22(34)25(2,3)4/h7,9-11,16,19H,6,8,12H2,1-5H3,(H2,26,28)(H,29,32)/b9-7+,30-18-/t16-,19-,41?/m1/s1 |
InChI 键 |
PQQUGWYXWPSEMS-ZOVQLGAQSA-N |
手性 SMILES |
CC1=C(SC=N1)/C=C/C2=S(N3[C@H](CC2)[C@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)C(=O)OCOC(=O)C(C)(C)C |
规范 SMILES |
CC1=C(SC=N1)C=CC2=S(N3C(CC2)C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)C(=O)OCOC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13400315.png)
![1-[(1S,2S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B13400321.png)
![(2S,5R,6R)-6-[[(2S)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13400323.png)


![N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13400352.png)


![[4-[[5-(carbamoylamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13400369.png)



![4-[3-(trifluoromethyl)diazirin-3-yl]-N-[1-[(2R,3S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-[(3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxypropan-2-yl]benzamide](/img/structure/B13400412.png)
![(7S)-7-[[4-(2-amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13400423.png)
